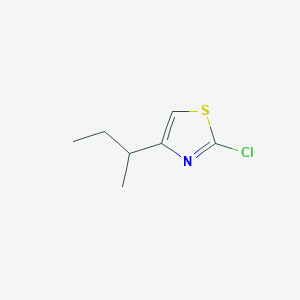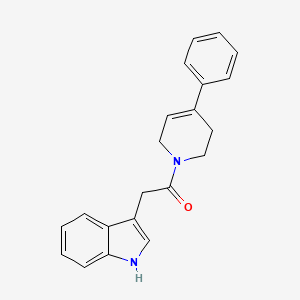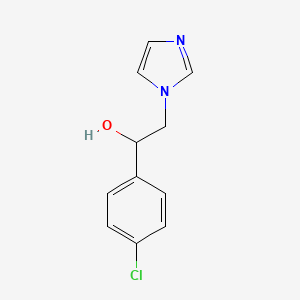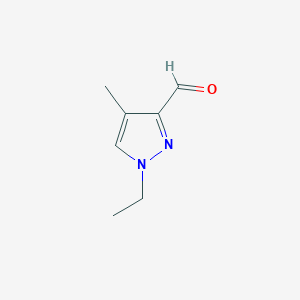
3-(2-oxopyrrolidin-1-yl)piperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Oxopyrrolidin-1-yl)piperidine-2,6-dione (OPPD) is an organic compound with a structure consisting of two nitrogen atoms, two oxygen atoms, and five carbon atoms. It is a cyclic compound with a piperidine ring and an oxopyrrolidine ring. OPPD is a versatile compound with a wide range of applications in various scientific fields.
Wirkmechanismus
The mechanism of action of 3-(2-oxopyrrolidin-1-yl)piperidine-2,6-dione is not fully understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). It is also thought to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Biochemical and Physiological Effects
3-(2-oxopyrrolidin-1-yl)piperidine-2,6-dione has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase and lipoxygenase, which are enzymes involved in the synthesis of prostaglandins, leukotrienes, and other inflammatory mediators. It also has anti-inflammatory, anti-oxidant, anti-tumor, and anti-microbial properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-(2-oxopyrrolidin-1-yl)piperidine-2,6-dione in laboratory experiments has several advantages. It is relatively inexpensive, easy to synthesize, and can be used to synthesize a wide range of compounds. However, there are some limitations to its use in lab experiments. For example, it can be difficult to separate from the reaction mixture, and it can be toxic if not handled properly.
Zukünftige Richtungen
The use of 3-(2-oxopyrrolidin-1-yl)piperidine-2,6-dione in scientific research is likely to increase in the future. Possible future directions for research include further investigation into its mechanism of action, its potential as an anti-inflammatory and anti-oxidant agent, and its use in the development of new drugs. Additionally, further research into its use in the synthesis of peptides, peptidomimetics, and amino acids could lead to new applications in the pharmaceutical and biotechnology industries. Finally, further research into its use in organic synthesis, as well as its toxicity and safety profile, could lead to new applications in the synthesis of other compounds and materials.
Synthesemethoden
3-(2-oxopyrrolidin-1-yl)piperidine-2,6-dione can be synthesized from the reaction of 2-oxopyrrolidine-1-carbaldehyde and piperidine-2,6-dione. The reaction is carried out in a solvent, such as dimethyl sulfoxide, at a temperature of 40-50 °C for 12-24 hours. The product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(2-oxopyrrolidin-1-yl)piperidine-2,6-dione is widely used in scientific research, particularly in the fields of drug discovery and development, organic synthesis, and biochemistry. It is used as a starting material in the synthesis of various other compounds, such as pyrrolo[2,3-d]pyrimidines and pyrrolo[2,3-d]pyridines, which are important in the development of new drugs. 3-(2-oxopyrrolidin-1-yl)piperidine-2,6-dione is also used in the synthesis of various other compounds, such as peptides, peptidomimetics, and amino acids.
Eigenschaften
IUPAC Name |
3-(2-oxopyrrolidin-1-yl)piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-7-4-3-6(9(14)10-7)11-5-1-2-8(11)13/h6H,1-5H2,(H,10,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYIBBMHRAMVCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Oxopyrrolidin-1-yl)piperidine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[7-(dihexylamino)-2,3,4,4a,5,6-hexahydronaphthalen-2-ylidene]propanedinitrile](/img/structure/B6619530.png)



![5-chloro-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B6619558.png)








amino}butanoic acid](/img/structure/B6619647.png)